molecular formula C12H7F2NO3 B8214437 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene

2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene

Cat. No.: B8214437
M. Wt: 251.18 g/mol
InChI Key: OSMLKZHXDHKKLT-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene is a nitroaromatic compound featuring a fluorophenoxy substituent at the ortho position relative to the nitro group.

Properties

IUPAC Name

2-fluoro-1-(2-fluorophenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMLKZHXDHKKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The classical SNAr pathway involves substituting a halogen (typically chlorine) in a nitro- and fluoro-substituted benzene derivative with a 2-fluorophenoxide nucleophile. The preferred substrate is 1-chloro-2-fluoro-4-nitrobenzene , where the nitro group at position 4 activates the ring for substitution at position 1. The 2-fluorophenol is deprotonated using a base (e.g., K₂CO₃ or NaOH) to generate the phenoxide ion, which attacks the electron-deficient aromatic ring.

Synthetic Procedure and Optimization

A representative procedure involves:

  • Dissolving 1-chloro-2-fluoro-4-nitrobenzene (1.0 equiv) and 2-fluorophenol (1.2 equiv) in dimethyl sulfoxide (DMSO).

  • Adding anhydrous K₂CO₃ (2.0 equiv) and heating the mixture at 80–100°C for 12–24 hours.

  • Quenching with ice water, extracting with ethyl acetate, and purifying via column chromatography.

Key Parameters:

  • Solvent: DMSO or DMF enhances nucleophilicity and stabilizes intermediates.

  • Temperature: 80–100°C balances reaction rate and side-product formation.

  • Yield: 70–85%.

Limitations

  • Prolonged reaction times (12–24 hours).

  • Requires stoichiometric base, generating inorganic waste.

  • Limited functional group tolerance due to harsh conditions.

Catalytic SNAr Using Organic Superbases

Role of t-Bu-P4 Catalyst

Recent advances employ organic superbases like tert-butylphosphazene (t-Bu-P4) to accelerate SNAr reactions under milder conditions. This catalyst deprotonates 2-fluorophenol at lower temperatures, enhancing nucleophile reactivity without requiring strong inorganic bases.

Protocol and Efficiency

  • Mix 1-chloro-2-fluoro-4-nitrobenzene (1.0 equiv) and 2-fluorophenol (1.1 equiv) in tetrahydrofuran (THF).

  • Add t-Bu-P4 (0.1 equiv) and stir at 25–40°C for 2–4 hours.

  • Isolate the product via aqueous workup and distillation.

Advantages:

  • Yield: 88–92%.

  • Reaction Time: 2–4 hours.

  • Temperature: Ambient to mild heating (40°C).

Mechanistic Insights

Density functional theory (DFT) calculations confirm a concerted transition state where C–O bond formation and C–Cl bond cleavage occur synchronously, bypassing the Meisenheimer intermediate. This mechanism reduces side reactions and improves selectivity.

Ionic Liquid-Mediated Synthesis

Solvent Design and Benefits

Ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, [BMIM][NTf₂]) serve as green solvents, enhancing reaction rates through polar activation. They stabilize charged intermediates and simplify product separation.

Experimental Workflow

  • Combine 1-chloro-2-fluoro-4-nitrobenzene (1.0 equiv) and 2-fluorophenol (1.1 equiv) in [BMIM][NTf₂].

  • Heat at 60°C for 6 hours without additional base.

  • Extract the product with diethyl ether and evaporate the solvent.

Performance Metrics:

  • Yield: 86–90%.

  • Reusability: Ionic liquids can be recycled 3–5 times with minimal efficiency loss.

Comparative Analysis of Methods

Parameter Classical SNAr Catalytic SNAr Ionic Liquid
Yield (%)70–8588–9286–90
Reaction Time (h)12–242–46
Temperature (°C)80–10025–4060
Catalyst/Base RequiredK₂CO₃/NaOHt-Bu-P4None
ScalabilityModerateHighHigh
Environmental ImpactHigh (waste)LowLow

Nitration Strategies for Precursor Synthesis

Directed Nitration of 1-Chloro-2-fluorobenzene

The precursor 1-chloro-2-fluoro-4-nitrobenzene is synthesized via nitration of 1-chloro-2-fluorobenzene. Nitration with fuming HNO₃ at –15°C to –5°C introduces the nitro group para to chlorine and meta to fluorine, achieving >95% regioselectivity.

Conditions:

  • Nitrating Agent: Fuming HNO₃ (5–8:1 mass ratio to substrate).

  • Temperature: –15°C to –5°C prevents polysubstitution.

  • Purity: ≥98% after recrystallization.

Emerging Methodologies

Continuous Flow Reactors

Recent studies demonstrate continuous flow systems for SNAr reactions, reducing reaction times to minutes and improving reproducibility. For example, 2-fluoro-1-(2-fluorophenoxy)-4-nitrobenzene was synthesized in 94% yield within 20 minutes using a microreactor .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 2-Fluoro-1-(2-fluorophenoxy)-4-aminobenzene

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Physicochemical Properties Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene C12H8F2NO3 264.20 (estimated) Fluorophenoxy, nitro
2-Chloro-1,3-difluoro-4-nitrobenzene C6H2ClF2NO2 193.53 Chloro, difluoro, nitro
2-Fluoro-1-(methoxymethyl)-4-nitrobenzene C8H8FNO3 185.15 Methoxymethyl, nitro

Biological Activity

2-Fluoro-1-(2-fluorophenoxy)-4-nitrobenzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C12_{12}H7_7F2_2NO3_3
CAS Number: 76243-24-8
Molecular Weight: 273.19 g/mol

The compound features a fluorinated aromatic system, which is known to influence its biological interactions. The presence of both fluorine atoms and the nitro group can enhance lipophilicity and modulate the compound's reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising results:

Cell Line Inhibition (%) Reference
HL-60 (Leukemia)100%
K-562 (Leukemia)90%
A549 (Lung Cancer)60%
MCF-7 (Breast Cancer)67%

The compound's selectivity towards certain cancer types suggests that it might target specific pathways involved in tumor growth and survival.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on a panel of kinases, which are critical in regulating various cellular processes:

Kinase % Inhibition at 10 µM Remarks
DAPK144.19%Significant activity
DAPK2<25%No activity
DAPK3<25%No activity

These findings indicate that while the compound shows promise as a kinase inhibitor, its selectivity for DAPK1 over other isoforms may enhance its therapeutic potential against cancers where DAPK1 is implicated .

Study on Antiproliferative Effects

A study assessed the antiproliferative effects of this compound on a panel of NCI-60 human cancer cell lines. The results indicated a broad spectrum of activity across different cancer types, with maximum mean inhibition observed at approximately 71%. Notably, compounds with para-substituted fluorine groups exhibited enhanced activity compared to their meta-substituted counterparts .

Mechanistic Insights

Research has shown that the mechanism by which this compound exerts its biological effects involves modulation of apoptotic pathways. In particular, it has been observed to induce apoptosis in leukemia cell lines through activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°CPrevents over-nitration
Nitrating AgentHNO₃/H₂SO₄ (1:2 v/v)Enhances regioselectivity
Reaction Time4–6 hoursBalances conversion & side reactions

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic effects. For example:

  • Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect activates the nitro-bearing ring for NAS at specific positions .
  • Transition State Analysis : Predicts activation barriers for substitution at ortho vs. para positions relative to the nitro group .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, showing improved NAS rates in polar aprotic solvents like DMF .

Key Insight : Computational studies reveal that the nitro group directs nucleophiles to the meta position relative to itself, while fluorine enhances leaving-group displacement at the ortho site .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 140–160 ppm). Fluorine coupling splits peaks (e.g., ²J₃-F = 12 Hz) .
  • FT-IR : Strong NO₂ asymmetric stretch at ~1530 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • HPLC-MS : Confirms molecular ion [M+H]⁺ at m/z 282.03 (calculated) with fragmentation patterns matching nitro and fluorophenoxy groups .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalStructural Assignment
¹H NMRδ 8.2 (d, J=8.5 Hz, 1H)Nitro-adjacent proton
¹³C NMRδ 152.3 (C-NO₂)Nitro-bearing carbon
FT-IR1530 cm⁻¹NO₂ asymmetric stretch

Advanced: What strategies resolve contradictions in reported biological activities of fluorinated nitroaromatic compounds?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to account for potency variability .
  • Meta-Analysis : Pool data from studies using standardized assays (e.g., NIH/3T3 cytotoxicity) to identify trends .
  • Mechanistic Studies : Use knock-out models or enzyme inhibitors to isolate targets (e.g., nitroreductase activity vs. ROS generation) .

Example : Inconsistent cytotoxicity data may stem from differential metabolism in aerobic vs. hypoxic conditions, requiring controlled O₂ levels during assays .

Basic: How does the electronic effect of fluorine substituents influence the chemical stability of this compound?

Methodological Answer:
Fluorine’s strong electron-withdrawing effect:

  • Stabilizes the aromatic ring : Reduces susceptibility to electrophilic attack by delocalizing electron density.
  • Enhances nitro group stability : Resonance between fluorine and nitro groups lowers LUMO energy, slowing reduction reactions .
  • Acid Resistance : Fluorine’s inductive effect protects the ether linkage from hydrolysis under acidic conditions .

Experimental Validation : Compare degradation rates (HPLC) in H₂SO₄ (0.1 M) vs. NaOH (0.1 M). Fluorinated analogs show 3× slower hydrolysis than non-fluorinated counterparts .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Heat Dissipation : Larger batches risk exothermic runaway during nitration. Use jacketed reactors with <5°C cooling .
  • Purification : Replace column chromatography with fractional crystallization (ethanol/water, 4:1) for cost-effective scale-up .
  • Byproduct Management : Monitor meta-nitro isomers via inline FT-IR; optimize stirring rate to minimize formation .

Q. Table 3: Scale-Up Parameters

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield75%68%
Purity>98%95%
Key AdjustmentManual temp controlAutomated cooling system

Basic: What solvents are compatible with this compound for reaction design?

Methodological Answer:

  • Polar Aprotic Solvents : DMF, DMSO, or acetonitrile for NAS or coupling reactions .
  • Low Solubility in Water : Use ethanol or THF for recrystallization .
  • Avoid Protic Solvents : Methanol or water may hydrolyze the ether linkage under prolonged heating .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate degradation pathways?

Methodological Answer:

  • Synthesis of ¹⁸O-Labeled Nitro Group : Use H₂¹⁸O during nitration to track nitro-to-amine reduction via MS .
  • ²H-Labeled Fluorophenoxy Group : Monitor ether bond cleavage via ²H NMR in D₂O, identifying hydrolysis intermediates .

Case Study : ¹⁸O-labeled analogs revealed that >80% of nitro groups are reduced to amines in anaerobic bacterial assays .

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